molecular formula C11H7N3O4 B8317864 (3-azido-2-oxochromen-7-yl) acetate

(3-azido-2-oxochromen-7-yl) acetate

Cat. No.: B8317864
M. Wt: 245.19 g/mol
InChI Key: YVWSHWUPTFLTIE-UHFFFAOYSA-N
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Description

(3-azido-2-oxochromen-7-yl) acetate is a synthetically modified coumarin derivative designed for advanced research applications. This compound integrates two key functional handles: an acetate ester at the 7-position and an azide group at the 3-position of the coumarin core. The 7-acetate moiety can serve as a protective group that is readily cleaved to reveal a phenolic hydroxyl group, a common feature in many bioactive coumarins . The 3-azido group is of significant interest in bioorthogonal chemistry, particularly for Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to efficiently conjugate the coumarin scaffold to other molecules, biomolecules, or materials, facilitating the synthesis of complex heterocyclic compounds or the development of fluorescent probes and chemosensors . Coumarin-based scaffolds are extensively studied for their diverse biological activities, including potential as anticancer , anti-inflammatory , and antimicrobial agents . The structural features of this compound make it a valuable bifunctional intermediate for medicinal chemistry, chemical biology, and the development of new fluorescent materials. Its fluorescence properties can be tuned based on the solvent environment and the substituents introduced via Click chemistry, making it a versatile building block for photophysical studies . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7N3O4

Molecular Weight

245.19 g/mol

IUPAC Name

(3-azido-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3

InChI Key

YVWSHWUPTFLTIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Chromone Derivative Functionalization

The synthesis typically begins with a 7-hydroxy-2-oxochromen-3-yl precursor, which undergoes sequential modifications to introduce the azido and acetate groups. The 3-position’s azidation is achieved via nucleophilic substitution, while the 7-hydroxy group is acetylated under mild conditions.

Key reaction sequence :

  • Azidation : Treatment of 3-bromo-2-oxochromen-7-ol with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields 3-azido-2-oxochromen-7-ol.

  • Acetylation : The 7-hydroxy group is acetylated using acetic anhydride (Ac₂O) in dichloromethane (DCM) with catalytic pyridine, producing the final compound.

Mechanistic Insights

  • Azidation : The bromine atom at the 3-position is displaced by an azide ion (N₃⁻) via an SN₂ mechanism, facilitated by the electron-withdrawing carbonyl group at C2.

  • Acetylation : The hydroxyl group at C7 undergoes nucleophilic acyl substitution with acetic anhydride, forming the acetate ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like DMF or DCM, which stabilize intermediates without participating in side reactions. Elevated temperatures (60–80°C) accelerate azidation but may promote decomposition if prolonged.

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF801278
DCM402465
THF601852

Catalytic Enhancements

The addition of catalytic iodide (e.g., NaI) improves azidation efficiency by generating a more reactive intermediate (3-iodo derivative) in situ. This approach increases yields to 85–90% under reflux conditions.

Purification and Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts. The azide’s polarity necessitates gradient elution for optimal separation.

Spectroscopic Analysis

Table 2: Key Spectral Data

TechniqueData
IR (cm⁻¹) 2100 (N₃ stretch), 1740 (C=O ester), 1660 (C=O chromone)
¹H NMR δ 2.35 (s, 3H, CH₃CO), 6.95–7.45 (m, 3H, aromatic), 8.10 (s, 1H, H4)
MS (m/z) 259 [M+H]⁺

Challenges and Mitigation Strategies

Competing Reactions

Over-acetylation at the 3-position is avoided by using stoichiometric Ac₂O and short reaction times.

Alternative Synthetic Approaches

Triflate-Mediated Azidation

A method adapted from carbohydrate chemistry employs 3-O-trifluoromethanesulfonyl (triflate) intermediates. Treatment with NaN₃ in acetonitrile at 25°C achieves 70% yield, offering a milder alternative to traditional SN₂ pathways.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in non-aqueous media, achieving 60–65% yield with enhanced stereoselectivity.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Bulk synthesis favors DMF-based azidation due to shorter reaction times, despite higher solvent costs. Triflate-mediated routes are preferable for high-purity applications.

Environmental Impact

DCM and DMF pose disposal challenges. Greener alternatives like cyclopentyl methyl ether (CPME) are under investigation .

Chemical Reactions Analysis

Types of Reactions

Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.

Major Products

    Substitution: Formation of substituted amines.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit anticancer properties. Specifically, (3-azido-2-oxochromen-7-yl) acetate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
The azido group in this compound enhances its antimicrobial activity. Studies have shown that chromenone derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Synthesis

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its azido group can participate in click chemistry reactions, particularly the azide–alkyne cycloaddition, which is valuable for synthesizing complex organic molecules and polymers . This property allows for the creation of functionalized derivatives that can be tailored for specific applications.

Synthesis of Bioactive Compounds
The compound can be utilized to synthesize various bioactive molecules through modifications of its functional groups. For example, transforming the azido group into amines or other functional groups can lead to the development of novel pharmaceuticals with enhanced biological activities .

Biochemical Applications

Fluorescent Probes
Due to its unique structure, this compound can be used to develop fluorescent probes for biological imaging. The azido group allows for specific labeling of biomolecules, facilitating studies on cellular processes and interactions within living organisms .

Targeted Drug Delivery Systems
The compound's ability to conjugate with other molecules makes it suitable for targeted drug delivery systems. By attaching therapeutic agents to this compound, researchers can create targeted therapies that improve drug efficacy while minimizing side effects .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups. This highlights the potential of this compound as a lead structure for developing new cancer therapies .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, (3-azido-2-oxochromen-7-yloxy) derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, suggesting their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications
(3-Azido-2-oxochromen-7-yl) acetate C₁₁H₇N₃O₅ -N₃ (3), -OAc (7) Click chemistry, fluorescent probes
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate C₂₃H₁₈O₈ -OCH₃ (7), -OCH₂COOEt (7) Material science, high molecular complexity
4-Methyl-2-oxo-2H-chromen-7-yloxy acetamides Variable -OCH₂CONHR (7), -CH₃ (4) Antimicrobial agents

Reactivity and Functional Group Impact

  • Azido Group (-N₃) : The azido group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) substituents in analogues, which lack such reactivity but improve photostability .
  • Acetate Ester (-OAc) : The 7-OAc group increases membrane permeability compared to polar hydroxy groups, as seen in isoamyl acetate’s role as a flavoring agent .

Physicochemical Properties

  • Similar substituent effects are observed in 119Sn chemical shifts correlated with group electronegativities .
  • Solubility and Stability : The acetate ester enhances solubility in organic solvents relative to hydroxy-substituted coumarins, akin to isoamyl acetate’s hydrophobic behavior .

Q & A

Q. What synthetic methodologies are recommended for (3-azido-2-oxochromen-7-yl) acetate?

Category: Synthesis A two-step approach is common: (1) Synthesis of the chromen-2-one core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters, followed by (2) azide introduction at the 3-position via nucleophilic substitution or diazo transfer. Acetylation of the 7-hydroxy group is typically achieved using acetic anhydride under acidic or basic catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid decomposition of the azido group, which is sensitive to light and heat .

Q. How can the structure of this compound be unambiguously characterized?

Category: Structural Analysis Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm acetate and azido group placement. The azido group’s electron-withdrawing effect deshields adjacent protons (e.g., H-4 on the chromene ring) .
  • X-ray crystallography : Resolve spatial arrangement of the azido and acetyloxy groups. Evidence from similar chromenone derivatives shows planar chromene rings with bond angles consistent with conjugation .
  • IR spectroscopy : Confirm azide (2100–2150 cm1^{-1}) and carbonyl (1740–1760 cm1^{-1}) stretches .

Q. What stability considerations are critical for handling this compound?

Category: Stability & Storage The azido group is photolabile and thermally unstable. Store at –20°C in amber vials under inert atmosphere. Avoid exposure to reducing agents (risk of explosive decomposition). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like amines or nitriles .

Advanced Research Questions

Q. How does the azido group influence the electronic properties of the chromene ring?

Category: Electronic Effects Computational studies (DFT, TD-DFT) reveal that the azido group at C-3 induces significant electron withdrawal, reducing electron density at C-2 and C-4. This polarizes the chromene ring, enhancing electrophilic reactivity at C-6 and C-5. Compare frontier molecular orbitals (HOMO/LUMO) with non-azido analogs to quantify stabilization effects .

Q. How can contradictory reports on biological activity be resolved?

Category: Data Contradiction Analysis Discrepancies in antimicrobial or cytotoxicity data may arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm concentration via LC-MS.
  • Assay conditions : Control pH (azido stability drops above pH 7) and temperature. Cross-validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) .
  • Metabolic interference : Test in serum-free media to rule out serum esterase-mediated acetate hydrolysis .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Category: Formulation Optimization

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic chromene core.
  • Prodrug design : Replace the acetate with PEGylated esters to enhance aqueous solubility while retaining azido functionality for click chemistry applications .

Q. What mechanistic insights explain its reactivity under photolytic conditions?

Category: Reaction Mechanism UV irradiation (254–365 nm) cleaves the azido group to generate a nitrene intermediate, which can undergo insertion into C–H bonds or dimerize. Monitor reaction pathways using trapping agents (e.g., styrene for cycloaddition) and characterize products via GC-MS. Compare quantum yields with computational predictions of excited-state dynamics .

Methodological Considerations

  • Safety Protocols : Conduct azide reactions in fume hoods with blast shields. Use non-metallic spatulas to prevent catalytic decomposition .
  • Data Reproducibility : Share raw spectral data (NMR, IR) and crystallographic CIF files in supplementary materials to enable cross-validation .

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